molecular formula C15H15ClF3N5OS B2370197 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 227958-10-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2370197
CAS No.: 227958-10-3
M. Wt: 405.82
InChI Key: LAXLJUCGMNYHNK-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C15H15ClF3N5OS and its molecular weight is 405.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide have been synthesized and studied for various biological activities. Notably, compounds with the 1,3,4-thiadiazole amide structure, including piperazine, have shown potential in inhibiting Xanthomonas campestris pv. oryzae, a pathogen affecting rice crops, and have demonstrated antiviral activity against tobacco mosaic virus (Xia, 2015).

Antibacterial Applications

Several compounds with a 1,3,4-thiadiazole core, similar to the compound , have been synthesized and screened for antibacterial activity. Some derivatives have exhibited moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anticancer and Antimicrobial Potentials

A series of acetamide derivatives containing 1,3,4-thiadiazole and piperazine moieties have been synthesized, showing significant antimicrobial activity and some promising anticancer activity (Mehta et al., 2019).

Fatty Acids in Heterocyclic Synthesis

Novel thiadiazolyl piperazine compounds, derived from stearic acid, have been synthesized and evaluated for antimicrobial activities. These compounds also function as nonionic surfactants with potential applications in biodegradable products (Abdelmajeid, Amine, & Hassan, 2017).

Antioxidant and Antitumor Evaluation

N-substituted-2-amino-1,3,4-thiadiazoles, with structures similar to the compound , have been synthesized and evaluated for their antioxidant and antitumor activities, showing promising results in these domains (Hamama, Gouda, Badr, & Zoorob, 2013).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that piperazine, a structural motif in the compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of targets.

Mode of Action

The exact mode of action of the compound is currently unknown. The presence of the piperazine ring in the compound suggests that it could modulate the pharmacokinetic properties of a drug substance . The compound could interact with its targets and cause changes that result in its biological activity.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine-containing compounds , it is likely that the compound could affect multiple pathways and have downstream effects.

Pharmacokinetics

The presence of the piperazine ring in the compound suggests that it could positively modulate the pharmacokinetic properties of a drug substance . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with piperazine-containing compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N5OS/c16-10-2-1-3-11(8-10)24-6-4-23(5-7-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-3,8H,4-7,9H2,(H,20,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXLJUCGMNYHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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